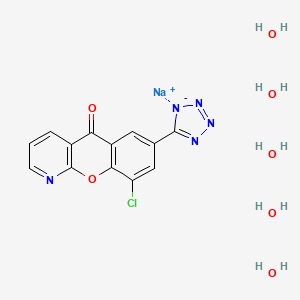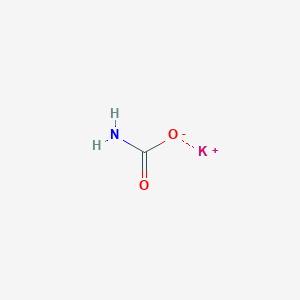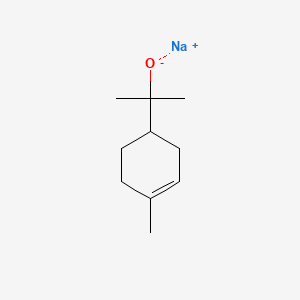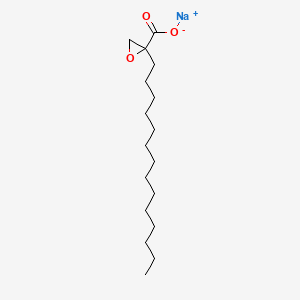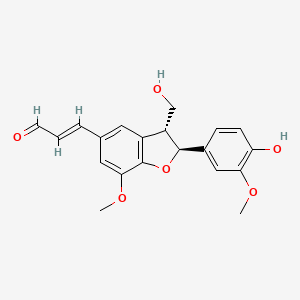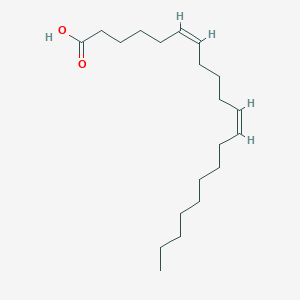
(6Z,11Z)-icosa-6,11-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20:2(6,11) is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Chemical Investigation and Biological Activities
A study by Mohamed et al. (2014) focused on the chemical investigation of the Red Sea sponge Mycale euplectellioides. This study discovered new compounds, including hexacosa-(6Z,10Z)-dienoic acid and its derivatives. These compounds exhibited antimicrobial activity against various strains and displayed anti-inflammatory and antipyretic activities. Furthermore, they showed a hepato-protective effect in liver damage models, indicating potential therapeutic applications (Mohamed et al., 2014).
Analysis Techniques
Davis et al. (1999) described a method using 2D NMR spectroscopy for identifying and quantifying conjugated linoleic acids (CLAs) in fatty acid mixtures, including (6Z,11Z)-icosa-6,11-dienoic acid and other isomers. This study demonstrates the utility of NMR spectroscopy in analyzing complex CLA mixtures, crucial for understanding the composition of natural fats and oils (Davis et al., 1999).
Synthetic Applications
Ivanov et al. (2000) synthesized 18-iodooctadeca-(8Z,11Z)-dienoic acid as an intermediate for creating lipoxygenase substrates with bulky substituents. This process illustrates the use of (6Z,11Z)-icosa-6,11-dienoic acid derivatives in synthesizing specialized biochemical tools (Ivanov et al., 2000).
Phospholipid Fatty Acids Study
Carballeira and Restituyo (1991) identified new fatty acids, including 6,11-icosadienoic acid, in the sponge Amphimedon complanata. This discovery expands our understanding of the diversity of fatty acids in marine organisms and their potential applications in various fields (Carballeira & Restituyo, 1991).
Propiedades
Nombre del producto |
(6Z,11Z)-icosa-6,11-dienoic acid |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(6Z,11Z)-icosa-6,11-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,14-15H,2-8,11-13,16-19H2,1H3,(H,21,22)/b10-9-,15-14- |
Clave InChI |
JCIGYPWFRJJJJC-KLGWIHQKSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCC/C=C\CCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCC=CCCCCC(=O)O |
Sinónimos |
6,11-eicosadienoic acid 6,11-icosadienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)
![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)
![Dioxabicyclo[3.2.1]octane](/img/structure/B1260736.png)
